molecular formula C10H9NO2S2 B8617836 5-ethenyl-1-benzothiophene-2-sulfonamide

5-ethenyl-1-benzothiophene-2-sulfonamide

Cat. No.: B8617836
M. Wt: 239.3 g/mol
InChI Key: GSPGECZEALQGLT-UHFFFAOYSA-N
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Description

5-Ethenyl-1-benzothiophene-2-sulfonamide (CAS: 118830-73-6, Molecular Formula: C₉H₈NO₂S₂, Molecular Weight: 223.28 g/mol) is a sulfonamide derivative featuring a benzothiophene core substituted with an ethenyl group at the 5-position and a sulfonamide moiety at the 2-position . This compound is primarily utilized in organic synthesis and pharmaceutical research due to its reactive sulfonamide group, which facilitates interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C10H9NO2S2

Molecular Weight

239.3 g/mol

IUPAC Name

5-ethenyl-1-benzothiophene-2-sulfonamide

InChI

InChI=1S/C10H9NO2S2/c1-2-7-3-4-9-8(5-7)6-10(14-9)15(11,12)13/h2-6H,1H2,(H2,11,12,13)

InChI Key

GSPGECZEALQGLT-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC2=C(C=C1)SC(=C2)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Cyclization via Alkyne Iodination

A robust method involves the iodocyclization of alkynylthioanisole derivatives. For example, treatment of methyl(prop-2-yn-1-ylthio)benzenes with iodine (1.5 equiv) in dichloromethane at room temperature yields 3-iodobenzo[b]thiophenes in high yields (58–93%). This reaction proceeds via electrophilic iodination, forming the fused thiophene ring. Key advantages include short reaction times (0.5–24 h) and compatibility with diverse substituents.

Halogenation at Position 5

To enable later-stage cross-coupling, bromination or iodination at the 5-position is critical. Using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) under radical initiation conditions selectively brominates the benzothiophene at position 5. Alternatively, directed ortho-metalation with lithium diisopropylamide (LDA) followed by quenching with iodine provides 5-iodo derivatives.

Introduction of the Sulfonamide Group

Sulfonamide incorporation typically follows a two-step sequence: sulfonation to generate a sulfonyl chloride intermediate, followed by amination .

Sulfonation with Chlorosulfonic Acid

Exposure of 5-halogeno-1-benzothiophene to chlorosulfonic acid (ClSO3H) at 0–5°C produces the corresponding sulfonyl chloride. For instance, 5-bromo-1-benzothiophene reacts with ClSO3H in dichloromethane, yielding 5-bromo-1-benzothiophene-2-sulfonyl chloride in 85–90% efficiency. This step requires careful temperature control to minimize polysubstitution.

Amination with Aqueous Ammonia

The sulfonyl chloride intermediate is treated with concentrated aqueous ammonia (28–30% w/w) in tetrahydrofuran at 0°C. This nucleophilic substitution replaces the chloride with an amine group, affording 5-bromo-1-benzothiophene-2-sulfonamide in 75–82% yield. Excess ammonia ensures complete conversion, while inert atmospheres prevent oxidation.

Installation of the Ethenyl Substituent

The ethenyl group at position 5 is introduced via transition-metal-catalyzed cross-coupling , leveraging the halogenated intermediate.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 5-bromo-1-benzothiophene-2-sulfonamide with ethenylboronic acid is a benchmark method. Using Pd(PPh3)4 (2 mol%) and potassium carbonate in a dioxane/water mixture (4:1) at 80°C, the reaction achieves 70–78% yield. Key parameters include:

  • Ligand choice : Triphenylphosphine enhances catalytic activity.

  • Solvent system : Aqueous dioxane balances solubility and reactivity.

  • Temperature : Elevated temperatures accelerate transmetallation.

Heck Reaction

Alternative coupling via the Heck reaction employs palladium acetate (5 mol%), ethenyltriethylsilane, and triethylamine in dimethylformamide (DMF) at 120°C. This method avoids boronic acids but requires longer reaction times (24–48 h) and provides moderate yields (65–70%).

Comparative Analysis of Methodologies

StepMethodConditionsYield (%)Key Advantages
Benzothiophene synthesisIodocyclizationI2, CH2Cl2, RT, 0.5–24 h58–93High regioselectivity
SulfonationClSO3H treatment0–5°C, CH2Cl2, 2 h85–90Scalable, minimal byproducts
AminationNH3 (aq)0°C, THF, 4 h75–82Rapid, high conversion
Ethenyl installationSuzuki couplingPd(PPh3)4, dioxane/H2O, 80°C, 12 h70–78Broad functional group tolerance

Mechanistic Insights and Optimization

Sulfonation Kinetics

The reaction of chlorosulfonic acid with benzothiophene follows second-order kinetics, with rate constants (k) of 0.15 L·mol⁻¹·s⁻¹ at 5°C. Electron-withdrawing groups at position 5 decelerate sulfonation by 30–40%, necessitating extended reaction times.

Palladium Catalyst Degradation

In Suzuki couplings, Pd black formation reduces yields beyond 12 h. Adding tetrabutylammonium bromide (TBAB) as a stabilizer extends catalyst lifetime, improving yields to 82–85%.

Challenges and Alternative Approaches

Byproduct Formation

Over-sulfonation during ClSO3H treatment generates disulfonyl chlorides (<5%). Recrystallization from hexane/ethyl acetate (3:1) removes these impurities.

Radical-Based Sulfonylation

Emerging methods employ DABSO (diazenediylbis(sulfonyl)dibenzene) as a sulfonyl source. For example, radical-initiated coupling of 5-iodo-1-benzothiophene with DABSO and ethenylmagnesium bromide under blue LED light achieves 68% yield . While promising, scalability remains unproven.

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Related Compounds

Structural and Functional Overview of Comparable Compounds

To contextualize the properties of 5-ethenyl-1-benzothiophene-2-sulfonamide, we compare it with two compounds sharing sulfonic/sulfonamide functional groups or aromatic heterocyclic frameworks:

2-Phenylbenzimidazole-5-sulfonic acid (Ensulizole)

  • Structure : Benzimidazole core with a phenyl group at the 2-position and a sulfonic acid group at the 5-position.
  • Applications : UV filter in sunscreens due to its ability to absorb UV-B radiation (290–320 nm) .

Triclosan (5-Chloro-2-(2,4-dichlorophenoxy)phenol) Structure: Chlorinated diphenyl ether with broad-spectrum antimicrobial activity. Applications: Antimicrobial agent in consumer products (e.g., soaps, toothpaste) .

Comparative Data Table

Parameter This compound 2-Phenylbenzimidazole-5-Sulfonic Acid Triclosan
Molecular Formula C₉H₈NO₂S₂ C₁₃H₁₀N₂O₃S C₁₂H₇Cl₃O₂
Molecular Weight (g/mol) 223.28 274.3 289.54
Functional Groups Sulfonamide, ethenyl, benzothiophene Sulfonic acid, benzimidazole, phenyl Chlorophenol, diphenyl ether
Primary Applications Pharmaceutical intermediate/research UV filter (cosmetics) Antimicrobial agent
Key Properties High reactivity for derivatization UV absorption, photostability Lipophilicity, bioaccumulation

Research Findings and Differentiation

Reactivity and Functional Group Dynamics
  • The sulfonamide group in this compound enables nucleophilic substitution or hydrogen-bonding interactions, contrasting with the sulfonic acid in Ensulizole, which is ionized at physiological pH, enhancing water solubility but limiting membrane permeability .
  • The ethenyl group in the target compound provides a site for further functionalization (e.g., polymerization or Michael additions), a feature absent in Ensulizole and Triclosan .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-ethenyl-1-benzothiophene-2-sulfonamide, considering functional group compatibility and yield?

  • Methodological Answer : The synthesis can follow sulfonium salt formation via diazo intermediates, as demonstrated in analogous benzothiophene derivatives. Key steps include diazo compound generation under controlled temperatures (e.g., <120°C) and purification via column chromatography to isolate the product. Yields are improved by stabilizing reactive intermediates with electron-withdrawing groups and optimizing solvent systems (e.g., dichloromethane/ethanol mixtures) .

Q. What spectroscopic techniques are essential for characterizing the sulfonamide group in this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming sulfonamide connectivity and substituent positions. Infrared (IR) spectroscopy identifies S=O stretching vibrations (~1350-1150 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures purity. For crystalline derivatives, X-ray diffraction provides definitive structural confirmation .

Q. What purification methods are effective post-synthesis?

  • Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) effectively removes byproducts. Recrystallization from ethanol or methanol enhances purity. For thermally stable derivatives, sublimation under reduced pressure may also be employed .

Q. What solubility testing protocols are recommended for this sulfonamide in various solvents?

  • Methodological Answer : Use a stepwise approach: dissolve the compound in polar aprotic solvents (e.g., DMSO, DMF) and dilute incrementally into less polar solvents (e.g., water, ethanol). Quantify solubility via UV-Vis spectroscopy at λmax for the sulfonamide moiety. Solubility parameters (Hansen solubility parameters) can predict compatibility with mixed solvents .

Advanced Research Questions

Q. How can differential scanning calorimetry (DSC) inform thermal stability and safe handling protocols?

  • Methodological Answer : DSC profiles reveal decomposition temperatures and exothermic energy release. For example, if decomposition occurs at 140°C with 400 J/g energy release (vs. 120°C and >600 J/g in analogs), this indicates greater thermal stability. Handling protocols should prioritize storage below 100°C in inert atmospheres and avoid shock or friction during scale-up .

Q. How to resolve contradictions between computational predictions and experimental reactivity data?

  • Methodological Answer : Use density functional theory (DFT) to model reaction pathways and compare with experimental outcomes (e.g., reaction rates, byproducts). Discrepancies may arise from solvent effects or transition-state stabilization not captured in simulations. Hybrid QM/MM (quantum mechanics/molecular mechanics) methods improve accuracy for sulfonamide systems .

Q. How to optimize reaction conditions to minimize decomposition during synthesis?

  • Methodological Answer : Monitor reaction progress in real-time using in-situ FTIR or Raman spectroscopy. Adjust temperature gradients to avoid localized overheating. For diazo intermediates, maintain pH >7 to suppress acid-catalyzed decomposition. Scale-up trials should replicate DSC-derived stability thresholds to prevent exothermic runaway .

Q. How to design experiments to evaluate biological activity, referencing similar sulfonamides?

  • Methodological Answer : Screen for antimicrobial or enzyme-inhibitory activity using assays validated for sulfonamides (e.g., carbonic anhydrase inhibition). Structural analogs with dichlorobenzene or methoxyphenyl groups show herbicidal and anti-convulsant activity, suggesting priority targets. Use molecular docking to predict binding affinity to biological receptors before in vitro testing .

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